![molecular formula C27H26N2O5S B3020248 N-(2,4-dimethylphenyl)-4-(N-methyl-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamido)butanamide CAS No. 941936-57-8](/img/structure/B3020248.png)
N-(2,4-dimethylphenyl)-4-(N-methyl-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamido)butanamide
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Overview
Description
The compound N-(2,4-dimethylphenyl)-4-(N-methyl-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamido)butanamide is a complex organic molecule that appears to be related to the field of organic synthesis and medicinal chemistry. Although the specific compound is not directly mentioned in the provided papers, we can infer from the related structures and synthesis methods that it may have similar properties and applications.
Synthesis Analysis
The synthesis of related compounds involves multi-step organic reactions. For instance, the synthesis of a chiral organocatalyst, as mentioned in the first paper, is achieved through a sequence of N-methylation, mixed anhydride generation, amide formation, and removal of protective groups, resulting in a 56% overall yield . Similarly, the synthesis of another related compound involves the reaction of an amino-substituted phenoxyphenyl compound with a dihydroanthracene derivative in glacial acetic acid . These methods suggest that the synthesis of N-(2,4-dimethylphenyl)-4-(N-methyl-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamido)butanamide would likely involve the formation of an amide bond and possibly the use of protecting groups and deprotection steps.
Molecular Structure Analysis
The molecular structure of related compounds is characterized using various analytical techniques such as IR, NMR, mass spectrometry, and elemental analysis . These techniques provide detailed information about the molecular framework, functional groups, and stereochemistry. The compound would likely exhibit complex NMR spectra due to its multiple aromatic rings and the presence of a sulfonamide group, which could be analyzed similarly.
Chemical Reactions Analysis
Physical and Chemical Properties Analysis
The physical properties of similar compounds include their appearance as white or yellowish-white powders with specific melting ranges . The solubility in organic solvents like chloroform is also noted, which is a common characteristic for compounds with substantial aromatic content and amide linkages. The optical rotation values indicate chiral centers, which could be relevant for the compound if it possesses stereocenters. The chemical properties would be influenced by the functional groups present, such as the reactivity of the amide bond and the stability of the anthracene system.
properties
IUPAC Name |
N-(2,4-dimethylphenyl)-4-[(9,10-dioxoanthracen-2-yl)sulfonyl-methylamino]butanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N2O5S/c1-17-10-13-24(18(2)15-17)28-25(30)9-6-14-29(3)35(33,34)19-11-12-22-23(16-19)27(32)21-8-5-4-7-20(21)26(22)31/h4-5,7-8,10-13,15-16H,6,9,14H2,1-3H3,(H,28,30) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJOXUPZRVNFBPS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CCCN(C)S(=O)(=O)C2=CC3=C(C=C2)C(=O)C4=CC=CC=C4C3=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-dimethylphenyl)-4-(N-methyl-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamido)butanamide |
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